molecular formula C14H16N2 B7891356 5-(Pyrrolidin-3-ylmethyl)quinoline

5-(Pyrrolidin-3-ylmethyl)quinoline

Cat. No.: B7891356
M. Wt: 212.29 g/mol
InChI Key: FFRVQOSDKUWSSX-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-3-ylmethyl)quinoline is a synthetic compound featuring a quinoline scaffold linked to a pyrrolidine moiety via a methylene bridge. This structure places it within a class of molecules known as pyrrolidinyl-quinoline chimeras, which are of significant interest in medicinal chemistry due to their potential for diverse biological activities. The quinoline core is a privileged structure in drug discovery, known for its ability to interact with multiple biological targets . The integration of the pyrrolidine ring, a nitrogen-containing heterocycle, enhances the molecular complexity and offers additional vectors for hydrogen bonding and other key interactions with enzymes and receptors . This makes 5-(Pyrrolidin-3-ylmethyl)quinoline a valuable intermediate for the synthesis of more complex molecules and a candidate for probing novel biological mechanisms. Researchers can utilize this compound to develop new therapeutic agents, particularly in the areas of infectious diseases and oncology. Key Research Applications: - Anticancer Research: Structurally related pyrroloquinoline derivatives have demonstrated potent antiproliferative activities against various cancer cell lines, including renal, melanoma, non-small cell lung cancer, and ovarian cancers . Some analogs function as tubulin polymerization inhibitors, a validated mechanism for anticancer drug development . - Antibacterial and Antifungal Research: Quinoline-pyrrolidine hybrids have shown promising antiplasmodial and antifungal properties . Furthermore, novel quinoline derivatives have been investigated as broad-spectrum antibacterial agents against both Gram-positive and Gram-negative bacteria, with some compounds potentially acting through dual-target mechanisms . - CNS and Other Disorders: Certain pyrrolo[1,2-a]quinoline alkaloids and their synthetic analogs are known to exhibit effects on the central nervous system (CNS), acting as antagonists for nicotinic acetylcholine receptors (nAChRs), which may be relevant for researching neurological conditions . Handling and Storage: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle the material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-(pyrrolidin-3-ylmethyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-3-12(9-11-6-8-15-10-11)13-4-2-7-16-14(13)5-1/h1-5,7,11,15H,6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRVQOSDKUWSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=C3C=CC=NC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-3-ylmethyl)quinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using various methods such as the Skraup, Doebner-Miller, or Friedländer synthesis.

    Introduction of the Pyrrolidin-3-ylmethyl Group: The pyrrolidin-3-ylmethyl group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for 5-(Pyrrolidin-3-ylmethyl)quinoline may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-3-ylmethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogenated quinoline derivatives, nucleophiles such as amines or thiols

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Functionalized quinoline derivatives

Scientific Research Applications

Medicinal Chemistry

5-(Pyrrolidin-3-ylmethyl)quinoline has been investigated for its therapeutic potential, particularly in the following areas:

a. Anticancer Activity

  • Mechanism of Action : The compound has shown promise as an anticancer agent through its ability to modulate key enzymes involved in tumor metabolism. For example, studies indicate that quinoline derivatives can inhibit pyruvate kinase M2 (PKM2), which is crucial for cancer cell proliferation. In vitro experiments demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapy .

b. Neuropharmacology

  • Cognitive Enhancement : Research has identified 5-(Pyrrolidin-3-ylmethyl)quinoline derivatives as potential modulators of the serotonin 5-HT6 receptor, which plays a role in cognitive functions. These compounds may improve memory and learning by enhancing cholinergic neurotransmission, making them candidates for treating cognitive disorders such as Alzheimer's disease .

c. Antimicrobial Properties

  • Broad-Spectrum Activity : The compound and its analogs have been evaluated for antimicrobial properties against various pathogens. Studies have shown that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibacterial agents .

Biological Studies

In biological research, 5-(Pyrrolidin-3-ylmethyl)quinoline serves as a valuable tool for studying enzyme interactions and receptor binding:

a. Enzyme Inhibition Studies

  • The compound's ability to inhibit specific enzymes has been documented, providing insights into its biochemical pathways. For instance, it has been shown to effectively inhibit MAO-B, an enzyme linked to neurodegenerative diseases .

b. Receptor Binding Assays

  • Binding affinity studies reveal that modifications to the quinoline structure can enhance selectivity and potency at various receptors, including serotonin receptors. These findings are critical for designing drugs with fewer side effects and improved therapeutic profiles .

Material Sciences

Beyond biological applications, 5-(Pyrrolidin-3-ylmethyl)quinoline is explored in material sciences:

a. Organic Electronics

  • The compound's unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs). Its ability to act as an electron carrier can enhance the efficiency of these devices .

b. Fluorescent Chemosensors

  • Quinoline derivatives are also utilized as chemosensors for detecting metal ions due to their fluorescent properties. This application is particularly relevant in environmental monitoring and analytical chemistry .

Case Study 1: Anticancer Activity

A recent study synthesized a series of quinoline derivatives, including 5-(Pyrrolidin-3-ylmethyl)quinoline, which were tested against various cancer cell lines such as A549 (lung cancer). The results indicated that certain compounds exhibited IC50 values in the nanomolar range, demonstrating potent anti-proliferative effects compared to standard treatments like doxorubicin .

Case Study 2: Cognitive Enhancement

In preclinical trials focusing on cognitive deficits associated with Alzheimer's disease, compounds based on the pyrroloquinoline structure showed improved memory retention in animal models when compared to controls. These findings suggest that such derivatives could offer new avenues for treating cognitive impairments .

Comparison with Similar Compounds

Positional Isomerism

  • 4-Substituted Quinolines: Chloroquine and hydroxychloroquine feature a piperazine or oxazine ring at the 4-position, a common substitution site for antimalarial activity . In contrast, 5-(Pyrrolidin-3-ylmethyl)quinoline’s 5-position substitution may alter steric and electronic interactions with targets like heme in malaria parasites .
  • 6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline: This compound () combines piperidine and pyrrolidine groups at positions 4 and 2, demonstrating the impact of multiple heterocyclic substituents on solubility and target affinity.

Heterocyclic Modifications

  • Pyrrolidin-1-yl-methyl vs. Morpholinomethyl: highlights 5-Chloro-7-(pyrrolidin-1-yl-methyl)quinolin-8-ol (5a) and its morpholine analog (5b). Pyrrolidine’s secondary amine may enhance membrane permeability compared to morpholine’s oxygen-containing ring .
  • Oxadiazole and Tetrazole Hybrids: Compounds like 2-chloro-3-(1,3,4-oxadiazol-2-yl)quinoline () replace pyrrolidine with heterocycles like oxadiazole, which improve π-π stacking in DNA interactions for anticancer activity .

Antimalarial Activity

  • Quinoline-Pyrimidine Hybrids: Derivatives with 8-hydroxyquinoline exhibit IC₅₀ values of 0.043 µg/mL, comparable to chloroquine, attributed to electronegative substituents enhancing heme binding .
  • Chloroquine Analogs: Piperazine-substituted quinolines () show reduced efficacy against resistant Plasmodium strains, suggesting 5-position substitutions (as in 5-(Pyrrolidin-3-ylmethyl)quinoline) may bypass resistance mechanisms .

Anticancer Activity

  • Oxadiazole Derivatives: 2-Chloro-3-{5-[(2-substituted-benzimidazolyl)methyl]-1,3,4-oxadiazol-2-yl}quinoline () demonstrates broad-spectrum activity against 60 cancer cell lines, highlighting the role of rigid heterocycles in apoptosis induction .

Physicochemical Properties

Table 1: Comparative Physicochemical Data of Selected Quinoline Derivatives

Compound Name Substituent(s) Melting Point (°C) Yield (%) Key Activity Reference
5-Chloro-7-(pyrrolidin-1-yl-methyl)quinolin-8-ol 7-(pyrrolidin-1-yl-methyl) 104–106 65 Antimicrobial
5-Chloro-7-(morpholinomethyl)quinolin-8-ol 7-(morpholinomethyl) 138–140 72 Antimicrobial
Quinoline-pyrimidine hybrid 8-hydroxyquinoline N/A N/A Antimalarial (IC₅₀: 0.043 µg/mL)
2-Chloro-3-oxadiazole-quinoline 3-(1,3,4-oxadiazol-2-yl) N/A N/A Anticancer
  • Melting Points and Solubility: Pyrrolidine-substituted quinolines (e.g., 5a) have lower melting points (104–106°C) than morpholine analogs (138–140°C), suggesting improved solubility .
  • Synthetic Yields : Yields for pyrrolidine derivatives (65%) are slightly lower than morpholine analogs (72%), possibly due to steric challenges in cyclization .

Biological Activity

5-(Pyrrolidin-3-ylmethyl)quinoline is a heterocyclic compound that exhibits significant biological activity, particularly in medicinal chemistry. This compound is derived from the quinoline family, known for its diverse pharmacological properties. The incorporation of a pyrrolidine moiety enhances its potential therapeutic applications.

Chemical Structure and Synthesis

The structure of 5-(Pyrrolidin-3-ylmethyl)quinoline consists of a quinoline core substituted with a pyrrolidin-3-ylmethyl group. The synthesis typically involves methods like the Skraup or Friedländer synthesis for the quinoline core, followed by nucleophilic substitution to introduce the pyrrolidine group.

The biological activity of 5-(Pyrrolidin-3-ylmethyl)quinoline is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is known to inhibit specific kinases by binding to their active sites, thereby disrupting signal transduction pathways associated with cell proliferation and survival .

Anticancer Properties

Research indicates that 5-(Pyrrolidin-3-ylmethyl)quinoline exhibits promising anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, studies have demonstrated its effectiveness against breast and lung cancer cells .

Antimicrobial Activity

The compound also displays antimicrobial properties. It has been evaluated against multiple bacterial strains, showing significant inhibitory effects, particularly against drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values for some derivatives are reported to be as low as 0.25 μg/mL .

Enzyme Inhibition

5-(Pyrrolidin-3-ylmethyl)quinoline has been investigated for its ability to inhibit enzymes involved in various metabolic pathways. Its potential as an enzyme inhibitor has been highlighted in studies focusing on kinases and other proteins critical for cellular signaling .

Structure-Activity Relationship (SAR)

The biological activity of 5-(Pyrrolidin-3-ylmethyl)quinoline can vary significantly based on its structural modifications. For example, different substitutions on the quinoline ring or alterations in the pyrrolidine moiety can enhance or diminish its potency against specific biological targets. Research has shown that certain modifications improve affinity for serotonin receptors, which could lead to applications in treating psychiatric disorders .

Case Studies

  • Anticancer Activity : A study demonstrated that a derivative of 5-(Pyrrolidin-3-ylmethyl)quinoline effectively inhibited cell proliferation in breast cancer models, leading to increased apoptosis rates compared to untreated controls.
  • Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited stronger antibacterial activity than traditional antibiotics against Mycobacterium tuberculosis, marking it as a potential candidate for tuberculosis treatment .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerBreast Cancer Cells10 µM
AntimicrobialMRSA0.25 µg/mL
Enzyme InhibitionVarious KinasesIC50 = 15 µM

Q & A

Q. What are the standard synthetic routes for 5-(Pyrrolidin-3-ylmethyl)quinoline, and what optimization strategies address common yield limitations?

The synthesis typically involves functionalizing the quinoline core at the 5-position with a pyrrolidin-3-ylmethyl group. A common approach is the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to attach the pyrrolidine moiety . Yield limitations often arise from steric hindrance or competing side reactions. Optimization strategies include:

  • Catalyst selection : Employing Pd(OAc)₂ with Xantphos ligands to enhance regioselectivity .
  • Temperature control : Lowering reaction temperatures (e.g., 60°C) to minimize decomposition .
  • Solvent optimization : Using polar aprotic solvents like DMF to improve solubility of intermediates .

Q. How can researchers validate the structural integrity of 5-(Pyrrolidin-3-ylmethyl)quinoline using spectroscopic techniques?

Key methods include:

  • ¹H/¹³C NMR : Confirm the quinoline backbone (aromatic protons at δ 7.5–9.0 ppm) and pyrrolidine substituents (CH₂ at δ 2.5–3.5 ppm, NH at δ 1.8–2.2 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 253.1442 for C₁₅H₁₇N₂) .
  • X-ray crystallography : Resolve steric configurations of the pyrrolidine ring, critical for understanding conformational flexibility .

Q. What purification methods are recommended for isolating 5-(Pyrrolidin-3-ylmethyl)quinoline from complex reaction mixtures?

  • Column chromatography : Use silica gel with gradient elution (hexane:EtOAc, 4:1 to 1:2) to separate polar byproducts .
  • Recrystallization : Employ ethanol/water mixtures to isolate high-purity crystals, ensuring removal of residual ligands or catalysts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of 5-(Pyrrolidin-3-ylmethyl)quinoline derivatives?

  • Systematic substitution : Modify the pyrrolidine ring (e.g., N-alkylation or introduction of heteroatoms) and assess changes in receptor binding affinity .
  • In vitro assays : Use radioligand displacement assays (e.g., for dopamine D3 receptors) to quantify IC₅₀ values .
  • Statistical analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Eₛ) parameters with activity trends .

Q. What analytical challenges arise in quantifying 5-(Pyrrolidin-3-ylmethyl)quinoline in biological matrices, and how can they be mitigated?

  • Matrix interference : Plasma proteins may bind the compound, reducing detection sensitivity. Mitigation strategies:
    • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the analyte .
    • LC-MS/MS : Use a reverse-phase C18 column and deuterated internal standards (e.g., d₄-5-(Pyrrolidin-3-ylmethyl)quinoline) for precise quantification .

Q. How can computational modeling predict the binding affinity of 5-(Pyrrolidin-3-ylmethyl)quinoline to target receptors?

  • Molecular docking : Use AutoDock Vina to simulate interactions with receptor active sites (e.g., dopamine D3 receptor PDB: 3PBL) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .

Q. How should researchers address contradictory data in studies on the compound’s bioactivity (e.g., pro-inflammatory vs. anti-inflammatory effects)?

  • Dose-response validation : Test a wider concentration range (e.g., 0.1–100 µM) to identify biphasic effects .
  • Cell-type specificity : Compare results across primary macrophages, THP-1 cells, and in vivo models to rule out cell-line artifacts .
  • Pathway analysis : Use RNA-seq to map downstream signaling (e.g., NF-κB vs. AMPK) and resolve mechanistic discrepancies .

Q. What experimental strategies can elucidate the degradation pathways of 5-(Pyrrolidin-3-ylmethyl)quinoline under physiological conditions?

  • Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions, followed by LC-MS analysis .
  • Metabolite identification : Incubate with liver microsomes and use HRMS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Q. How can target identification studies be optimized for 5-(Pyrrolidin-3-ylmethyl)quinoline in complex biological systems?

  • Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to capture interacting proteins, followed by streptavidin pull-down and LC-MS/MS .
  • CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify genes essential for the compound’s bioactivity .

Q. What methodologies ensure stability of 5-(Pyrrolidin-3-ylmethyl)quinoline in long-term pharmacological studies?

  • Storage conditions : Store lyophilized samples at −80°C under argon to prevent oxidation .
  • Formulation : Use cyclodextrin-based nanoencapsulation to enhance aqueous solubility and reduce degradation in PBS (pH 7.4) .

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